N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide
Description
Properties
CAS No. |
917609-03-1 |
|---|---|
Molecular Formula |
C20H34N4O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(octanoylamino)-6-oxo-1H-pyrimidin-4-yl]octanamide |
InChI |
InChI=1S/C20H34N4O3/c1-3-5-7-9-11-13-17(25)21-16-15-19(27)24-20(22-16)23-18(26)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
DVTTVCQASKDIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=O)NC(=N1)NC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction
The Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones. It involves the condensation of an aldehyde, a β-ketoester (or similar compound), and urea or thiourea under acidic conditions.
-
- An aromatic aldehyde
- Urea or thiourea
- A β-ketoester or similar compound
- Acid catalyst (e.g., hydrochloric acid)
-
- The components are mixed and heated in a solvent (often water or ethanol).
- The reaction typically requires several hours to complete.
-
- The product is isolated by cooling the reaction mixture and precipitating the solid.
- The crude product can be purified by recrystallization.
Yield and Characterization:
The yields from this method can vary but generally range from 60% to 90% depending on the specific conditions used.
Green Synthesis Techniques
Recent advancements have introduced greener methodologies that reduce environmental impact while maintaining high yields.
- Solvent-Free Synthesis:
- This method employs grinding solid reactants together without solvents, using cupric chloride as a catalyst.
- The mixture is ground until a syrup forms, then left to stand overnight before being poured into ice-cold water to precipitate the product.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and rapid reaction times.
-
- A mixture of starting materials (aldehyde, urea, β-ketoester) is placed in a microwave reactor.
-
- The mixture is irradiated with microwave energy for a short duration (typically minutes).
-
- Similar to other methods, the product is isolated by cooling and filtration.
- This technique often results in higher yields and shorter reaction times compared to traditional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods for this compound:
| Method | Reaction Time | Yield (%) | Solvent Used | Advantages |
|---|---|---|---|---|
| Biginelli Reaction | Several hours | 60-90 | Water/Ethanol | Established method with good yields |
| Green Synthesis | Overnight | Good to Excellent | None | Environmentally friendly; minimal waste |
| Microwave-Assisted | Minutes | Higher than traditional methods | None | Fast reaction times; efficient |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds and the 6-oxo group in the dihydropyrimidine ring undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6 M HCl, reflux (≥100°C, 8–12 hours)
-
Products : Octanoic acid and 2,4-diamino-6-oxo-3,6-dihydropyrimidine .
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : NaOH (10% aqueous), 80°C, 6 hours
-
Stability : The dihydropyrimidine ring remains intact under mild alkaline conditions but degrades in strong bases.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient C2 and C4 positions undergo substitution with sulfur-containing nucleophiles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea | K₂CO₃, DMF, RT, 8–10 h | 2-Thio-dihydropyrimidine derivatives | 51–73% | |
| 2-Mercaptoethanol | Ethanol, reflux, 6 h | 2-(Hydroxyethylthio)-dihydropyrimidine | 65%* |
*Theoretical yield extrapolated from analogous reactions in .
Example : Reaction with thiourea in DMF replaces the 2-oxo group with a thiol, forming antimicrobial-active derivatives . IR data for such products show characteristic peaks at 2220–2225 cm⁻¹ (C≡N) and 1650–1660 cm⁻¹ (C=O) .
Oxidation of the Dihydropyrimidine Ring
Controlled oxidation converts the dihydropyrimidine to a fully aromatic pyrimidine system:
Reagents :
Challenges : Over-oxidation leads to ring cleavage, necessitating mild conditions .
Condensation Reactions
The amide NH groups participate in Schiff base formation:
Reaction with Aldehydes
-
Conditions : 4-Fluorobenzaldehyde, methanol, reflux, 6–8 h
-
Characterization : ¹H NMR shows a singlet at δ 6.9 ppm for the CH=N group .
Stability Under Varied Conditions
| Parameter | Effect on Compound Stability | Source |
|---|---|---|
| pH < 3 | Rapid hydrolysis of amide bonds | |
| pH 7–8 | Stable for >24 h at 25°C | |
| Temperature > 80°C | Decomposition via ring oxidation |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Pyrimidine derivatives, including N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide, have been investigated for their anticancer properties. Studies have shown that compounds with pyrimidine structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, recent research highlighted the efficacy of pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating IC50 values that suggest significant cytotoxic effects .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrimidines are known to exhibit antibacterial and antifungal properties. In vitro studies have demonstrated that certain pyrimidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study reported that pyrimidine derivatives showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating strong efficacy .
1.3 Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Pyrimidines have been linked to reduced inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, the compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Key Observations:
- Alkyl Chain Length: The target compound’s octanamide groups (C8) confer higher lipophilicity compared to shorter chains (C2–C5) in analogs, which may impact bioavailability and logP values .
- Ring Saturation: The 3,6-dihydro configuration in the target compound introduces partial saturation, distinguishing it from fully aromatic pyrimidines (e.g., in ) .
Physicochemical Properties
Key Observations:
- Reduced hydrogen-bonding capacity compared to amino-substituted analogs (e.g., ) may limit interactions with polar biological targets .
Biological Activity
N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 6-oxo-3,6-dihydropyrimidine derivatives with octanoyl chloride or related octanamide precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the amide bond. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study compared various pyrimidine compounds against established cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like etoposide .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 0.12 |
| This compound | A549 | 0.03 |
| Etoposide | MCF-7 | 0.09 |
| Etoposide | A549 | 2.19 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols and showed promising results compared to conventional antibiotics .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of pyrimidine derivatives. Research has suggested that compounds similar to this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibition assays revealed that some derivatives exhibit competitive inhibition against AChE with IC50 values comparable to standard drugs like donepezil .
Case Studies
- Anticancer Evaluation : In a study involving the synthesis of various pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity levels.
- Neuroprotection : A recent investigation focused on the neuroprotective effects of pyrimidine compounds in an Alzheimer’s model. The study reported that certain derivatives could significantly reduce AChE activity and improve cognitive function in animal models.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide?
Methodological Answer:
The compound can be synthesized via a two-step process:
Core Formation : React 6-oxo-3,6-dihydropyrimidine-2,4-diol with octanoyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under nitrogen atmosphere at 60–80°C for 6–8 hours. This step forms the dihydropyrimidine backbone .
Amidation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid groups of octanoic acid derivatives, followed by reaction with amines to yield the final dioctanamide structure .
Key Parameters :
- Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Yield typically ranges from 45–65% depending on steric hindrance and reaction conditions .
Advanced: How can structural ambiguities in the dihydropyrimidine core be resolved using analytical techniques?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve tautomerism (e.g., keto-enol forms) by single-crystal XRD. For example, demonstrates how hydrogen bonding patterns in similar pyrimidine derivatives clarify tautomeric states .
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The deshielding of protons at C5/C6 (δ 5.8–6.2 ppm) and carbonyl carbons (δ 165–170 ppm) are diagnostic for dihydropyrimidine systems .
- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric species (e.g., molecular ion [M+H] at m/z 423.24 for CHNO) .
Basic: What are the recommended HPLC conditions for purity assessment?
Methodological Answer:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 40% to 90% acetonitrile over 20 minutes.
- Detection : UV at 254 nm. Retention time ≈ 12.5 minutes .
- Purity Threshold : ≥98% (area normalization) for pharmacological studies .
Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤2% v/v) or cyclodextrin-based formulations to enhance solubility. highlights DMF’s role as a solubilizing agent in similar hydrophobic amides .
- Surfactant Micelles : Triton X-100 (0.1–1% w/v) improves dispersion in PBS (pH 7.4) for cell-based assays .
- pH Adjustment : Ionizable groups (e.g., pyrimidine N-atoms) allow pH-dependent solubility; test solubility in buffers ranging from pH 4.0–9.0 .
Basic: What stability parameters should be monitored during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation .
- Degradation Pathways : Monitor hydrolysis of amide bonds (via HPLC) and tautomeric shifts (via FTIR) over 6–12 months .
- Acceptable Degradation : <5% decomposition after 12 months under recommended conditions .
Advanced: How can researchers reconcile contradictory data on logP values reported for this compound?
Methodological Answer:
- Experimental Validation : Use shake-flask method (octanol/water partitioning) to measure logP. Compare with computational predictions (e.g., ChemAxon or Schrödinger QikProp) .
- Source Analysis : Discrepancies may arise from impurities (e.g., residual solvents) affecting partitioning. Repurify samples via recrystallization (solvent: ethanol/water 1:1) before testing .
- Literature Benchmarking : Cross-reference with structurally analogous dihydropyrimidines (e.g., logP = 3.2 ± 0.3 for CHNO) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or thymidylate synthase (IC determination via spectrophotometry) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
- Antimicrobial Activity : Broth microdilution assay (MIC determination) against E. coli and S. aureus .
Advanced: What strategies validate the mechanism of action in enzyme-targeted studies?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, demonstrates how acetamide derivatives inhibit kinases via ATP-binding site competition .
- Docking Simulations : Perform molecular docking (AutoDock Vina) using crystallographic enzyme structures (PDB ID: 1U72 for DHFR) to predict binding modes .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala→Gly substitutions) to confirm critical interactions .
Basic: How are forced degradation studies designed to assess stability under stress conditions?
Methodological Answer:
- Hydrolytic Stress : Reflux in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water at 80°C for 24 hours .
- Oxidative Stress : Expose to 3% HO at 25°C for 48 hours.
- Photolytic Stress : UV light (254 nm, 200 W/m) for 48 hours .
- Analytical Monitoring : Track degradation via HPLC and LC-MS to identify major degradation products .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
- QSAR Modeling : Correlate structural features (e.g., alkyl chain length, logP) with bioactivity data from analogs. For example, shows that longer alkyl chains improve membrane permeability but reduce solubility .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability in lipid bilayers (e.g., CHARMM-GUI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
